molecular formula C7H5BrN2O B3219958 3-Bromo-6-hydroxy-7-azaindole CAS No. 1190322-14-5

3-Bromo-6-hydroxy-7-azaindole

Cat. No.: B3219958
CAS No.: 1190322-14-5
M. Wt: 213.03 g/mol
InChI Key: UONWRYAGNMXMLH-UHFFFAOYSA-N
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Description

3-Bromo-6-hydroxy-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the third position and a hydroxyl group at the sixth position on the azaindole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-hydroxy-7-azaindole typically involves the functionalization of the azaindole core. One common method is the bromination of 6-hydroxy-7-azaindole using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the third position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group at the sixth position can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can also undergo reduction reactions, particularly the reduction of the bromine atom to form 6-hydroxy-7-azaindole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substituted azaindoles with various functional groups replacing the bromine atom.
  • Oxidized derivatives with ketone or aldehyde functionalities.
  • Reduced forms of the compound with the bromine atom removed.

Scientific Research Applications

3-Bromo-6-hydroxy-7-azaindole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting protein kinases and other enzymes.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-6-hydroxy-7-azaindole involves its interaction with specific molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, affecting processes like cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

    6-Hydroxy-7-azaindole: Lacks the bromine atom at the third position, making it less reactive in substitution reactions.

    3-Bromo-7-azaindole: Lacks the hydroxyl group at the sixth position, affecting its solubility and reactivity.

    7-Azaindole: The parent compound without any substituents, used as a core structure in many synthetic derivatives.

Uniqueness: 3-Bromo-6-hydroxy-7-azaindole is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and applications in various fields of research.

Properties

IUPAC Name

3-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-9-7-4(5)1-2-6(11)10-7/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONWRYAGNMXMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230064
Record name 3-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-14-5
Record name 3-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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